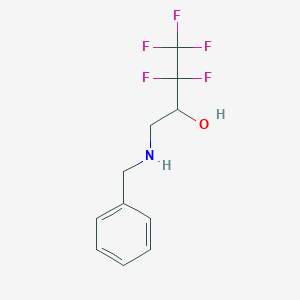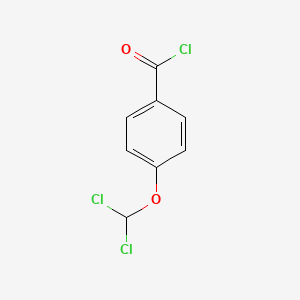
2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl is a fluorinated aromatic compound known for its unique chemical properties. The presence of hexafluoropropoxy groups and a bromine atom on the diphenyl structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl typically involves the reaction of 5-bromo-diphenyl with hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common catalysts used include palladium or other transition metals, which facilitate the formation of the hexafluoropropoxy groups on the diphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The hexafluoropropoxy groups can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and resistance to harsh conditions.
作用機序
The mechanism of action of 2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl involves its interaction with molecular targets through its fluorinated and brominated functional groups. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Cell Membrane Interaction: The fluorinated groups can interact with cell membranes, affecting their properties and functions.
類似化合物との比較
Similar Compounds
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5,5’-dicyano-1,1’-diphenyl: Similar structure but with cyano groups instead of a bromine atom.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated compound used as a solvent in various chemical reactions.
Uniqueness
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl is unique due to the combination of hexafluoropropoxy groups and a bromine atom on the diphenyl structure. This combination imparts distinct chemical properties, such as high stability, resistance to oxidation, and unique reactivity patterns, making it valuable in specialized applications.
特性
IUPAC Name |
4-bromo-1-(1,1,2,3,3,3-hexafluoropropoxy)-2-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF12O2/c19-8-5-6-12(33-18(30,31)14(21)16(25,26)27)10(7-8)9-3-1-2-4-11(9)32-17(28,29)13(20)15(22,23)24/h1-7,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROZPVGHQSHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)



